REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=1.[Cl-].[Cl-].[Cl-].[Ce+3].[BH4-].[Na+]>C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH2:15][CH2:14][CH:13]([OH:16])[CH:12]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC(CC1)=O
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ce+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (125 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with water (125 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×125 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford in a quantitative yield as a white solid which
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |